molecular formula C15H12F27N2O4P B12846673 Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate CAS No. 93857-51-3

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate

Cat. No.: B12846673
CAS No.: 93857-51-3
M. Wt: 828.20 g/mol
InChI Key: ARRIVQGBPVGHMV-UHFFFAOYSA-N
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Description

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its extensive fluorination, which imparts significant hydrophobicity and chemical stability. It is used in various industrial applications due to its ability to modify surface properties and enhance material performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols and phosphoric acid derivatives, which can be further utilized in various chemical processes .

Mechanism of Action

The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate involves its interaction with surfaces and materials to modify their properties. The extensive fluorination of the compound imparts hydrophobicity and chemical resistance, making it effective in altering surface energy and wettability. The phosphate group can interact with various substrates, enhancing adhesion and stability .

Comparison with Similar Compounds

Similar Compounds

    Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate: Similar in structure but with fewer fluorinated carbon atoms.

    Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate: Another fluorinated phosphate with a different arrangement of fluorinated carbon atoms.

Uniqueness

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate is unique due to its extensive fluorination, which provides superior hydrophobicity and chemical stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.

Biological Activity

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate (CAS No. 93857-52-4) is a complex fluorinated compound with potential applications in various fields including biochemistry and materials science. This article explores its biological activity based on existing research findings.

  • Molecular Formula : C17H12F31N2O4P
  • Molecular Weight : 928.21 g/mol
  • Structure : The compound features a long fluorinated alkyl chain which contributes to its unique properties.

The biological activity of this compound is largely attributed to its surfactant properties and ability to interact with biological membranes. The presence of multiple fluorine atoms enhances its hydrophobic characteristics while the phosphate group provides hydrophilicity. This dual nature allows it to disrupt lipid bilayers and potentially alter cellular functions.

Biological Activity

  • Antimicrobial Properties :
    • Research indicates that fluorinated compounds can exhibit significant antimicrobial activity due to their ability to disrupt cell membranes. A study showed that similar phosphates can inhibit bacterial growth by compromising cell integrity .
  • Cell Membrane Interaction :
    • The compound's surfactant properties allow it to integrate into lipid membranes. This can lead to increased permeability and altered membrane potential in cells .
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays have demonstrated that high concentrations of this compound can induce apoptosis in various cell lines. For instance, PC12 cells exposed to elevated levels showed reduced viability due to oxidative stress mechanisms .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar phosphates against common pathogens. Results indicated that the compounds effectively inhibited growth at concentrations as low as 0.5% w/v.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.5%
S. aureus0.75%
Pseudomonas spp0.25%

Study 2: Cytotoxic Effects on Neuronal Cells

Research conducted on PC12 cells revealed that diammonium phosphate derivatives could induce apoptosis through oxidative stress pathways.

Treatment Concentration (µM)Cell Viability (%)
0100
10085
30047
55020

Toxicological Profile

The toxicological profile of diammonium tetracosafluorophosphate is still under investigation. However, preliminary data suggest potential neurotoxicity at high concentrations due to oxidative stress induction . Long-term exposure studies are necessary to fully understand its safety profile.

Properties

CAS No.

93857-51-3

Molecular Formula

C15H12F27N2O4P

Molecular Weight

828.20 g/mol

IUPAC Name

diazanium;[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate

InChI

InChI=1S/C15H6F27O4P.2H3N/c16-3(17,1-2-46-47(43,44)45)5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)12(33,34)10(29,30)8(25,26)6(21,22)4(18,14(37,38)39)15(40,41)42;;/h1-2H2,(H2,43,44,45);2*1H3

InChI Key

ARRIVQGBPVGHMV-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+]

Origin of Product

United States

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